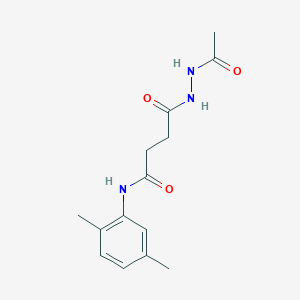![molecular formula C23H30O5 B3936775 4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936775.png)
4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Overview
Description
4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and multiple ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common approach starts with the preparation of 2-tert-butyl-4-methylphenol, which is then reacted with ethylene oxide to introduce the ethoxy groups. The final step involves the formylation of the methoxy-substituted benzene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: 4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid
Reduction: 4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol
Substitution: Products depend on the nucleophile used in the reaction
Scientific Research Applications
4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl and methoxy groups may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Shares the tert-butyl and methylphenol structure but lacks the ethoxy and methoxy groups.
4-tert-Butyl-2,6-dimethylphenol: Similar structure with additional methyl groups.
2-tert-Butyl-4-methoxyphenol: Contains a methoxy group but lacks the ethoxy linkages.
Uniqueness
4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of multiple ethoxy linkages and the methoxy group make it distinct from other similar compounds, providing unique opportunities for its application in various fields .
Properties
IUPAC Name |
4-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-17-6-8-20(19(14-17)23(2,3)4)27-12-10-26-11-13-28-21-9-7-18(16-24)15-22(21)25-5/h6-9,14-16H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZUGFAIYEABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C=O)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-CHLOROPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B3936703.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide](/img/structure/B3936709.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B3936721.png)
![4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B3936723.png)
![N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B3936730.png)
![2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3936735.png)
![2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936745.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3936757.png)
![1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B3936768.png)
![1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3936778.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936785.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3936793.png)
![6-tert-butyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936795.png)
